Rodatristat ethyl

説明

Rodatristat ethyl is a first-in-class oral tryptophan hydroxylase 1 (TPH1) inhibitor . It is being studied as a potential treatment for pulmonary arterial hypertension (PAH) . The drug reduces the level of serotonin (5-HT), which is known to significantly reduce pulmonary arterial hypertension .

Synthesis Analysis

Rodatristat ethyl is a prodrug for rodatristat, a potent, peripheral inhibitor of TPH1 . It has demonstrated efficacy in monocrotaline and SUGEN hypoxia nonclinical models of PAH .

Molecular Structure Analysis

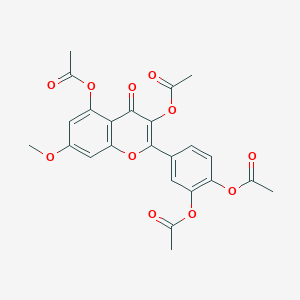

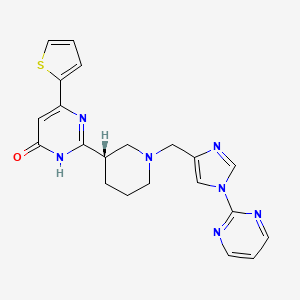

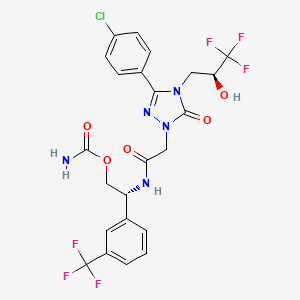

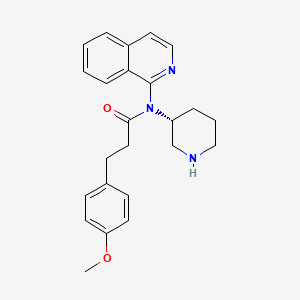

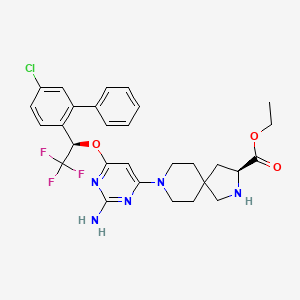

The molecular formula of Rodatristat ethyl is C29H31ClF3N5O3 . The molecular weight is 590.0 g/mol . The IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate .

Chemical Reactions Analysis

Rodatristat ethyl targets peripheral serotonin (5HT) biosynthesis . It achieves dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .

Physical And Chemical Properties Analysis

The physical and chemical properties of Rodatristat ethyl include a molecular formula of C29H31ClF3N5O3 and a molecular weight of 590.0 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature.

科学的研究の応用

Treatment for Pulmonary Arterial Hypertension (PAH)

Rodatristat ethyl is currently in Phase IIb development (ELEVATE 2) for the treatment of Pulmonary Arterial Hypertension (PAH) . It targets peripheral serotonin (5HT) biosynthesis . Upregulated 5HT signaling in the lung drives pulmonary artery smooth muscle cell proliferation and vascular remodeling in PAH .

Reduction of Peripheral Serotonin

Rodatristat ethyl has been characterized for its ability to reduce peripheral serotonin . This reduction was assessed via plasma and urine 5-HIAA (a biomarker of 5HT levels) at baseline, last day of treatment, and 7 days later . The inhibition of 5HT biosynthesis was found to be reversible .

Potential Disease-Modifying Treatment

By lowering circulating levels of serotonin, rodatristat ethyl could potentially modify diseases like PAH and idiopathic pulmonary fibrosis, which are characterized by excessive serotonin production .

Clinical Trials

Rodatristat ethyl has been studied in a dose-ranging, randomized, double-blind, placebo-controlled, multicenter study . The study evaluated the effect of Rodatristat Ethyl from baseline on pulmonary vascular resistance as measured at right heart catheterization .

作用機序

Target of Action

Rodatristat ethyl primarily targets the enzyme tryptophan hydroxylase (TPH) . This enzyme plays a crucial role in the biosynthesis of serotonin , a hormone implicated in various physiological processes, including the contraction and proliferation of pulmonary artery muscle cells .

Mode of Action

Rodatristat ethyl is an inhibitor of TPH . By inhibiting this enzyme, rodatristat ethyl is designed to block the production of serotonin . This action results in a decrease in circulating serotonin levels .

Biochemical Pathways

The inhibition of TPH by rodatristat ethyl leads to a reduction in the biosynthesis of serotonin . This action affects the serotonin signaling pathway, which is upregulated in conditions such as pulmonary arterial hypertension (PAH) . The excessive growth of pulmonary artery smooth muscle cells driven by upregulated serotonin signaling leads to vascular remodeling in PAH . By reducing serotonin synthesis, rodatristat ethyl may potentially halt or reverse these disease processes .

Pharmacokinetics

Rodatristat ethyl is an oral prodrug . A prodrug is an inactive compound that is metabolized into its active form within the body . In the case of rodatristat ethyl, the active medication is rodatristat .

Result of Action

The primary result of rodatristat ethyl’s action is a significant reduction in the production of serotonin . This leads to a decrease in the contraction and proliferation of pulmonary artery muscle cells . Consequently, there is a potential for halting or reversing the vascular remodeling associated with conditions like PAH .

Action Environment

The action of rodatristat ethyl is influenced by various environmental factors. For instance, the drug is currently being tested in different geographical locations, including the USA, Canada, and Europe . The results of these trials will provide valuable insights into how environmental factors influence the drug’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

Rodatristat ethyl is currently in Phase IIb development (ELEVATE 2) for pulmonary arterial hypertension (PAH) . The trial incorporates endpoints to generate essential clinical efficacy, safety, pharmacokinetic, and pharmacodynamic data needed to evaluate the ability of rodatristat ethyl to ameliorate PAH by halting or reversing pulmonary vascular remodeling through its unique mechanism of TPH1 inhibition .

特性

IUPAC Name |

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSZZENYCISATO-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rodatristat ethyl | |

CAS RN |

1673571-51-1 | |

| Record name | Rodatristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。